1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Chemical Structure and Properties
The compound 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative featuring multiple functional groups:
- 1,3-Dimethyl substituents: Enhance steric bulk and influence electronic properties.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) at position 4: Facilitates participation in Suzuki-Miyaura cross-coupling reactions, a critical feature in medicinal and materials chemistry .
Molecular Formula: C₁₉H₃₀BN₂O₄ (estimated based on analogs).
Molecular Weight: ~376.3 g/mol.
Key Applications:
- Intermediate in synthesizing bioactive molecules via boronate-mediated coupling.
- Potential use in drug discovery, leveraging the pyrazole scaffold’s prevalence in pharmaceuticals .
Properties
Molecular Formula |
C17H29BN2O4 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
1,3-dimethyl-5-(oxan-2-yloxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C17H29BN2O4/c1-12-15(18-23-16(2,3)17(4,5)24-18)13(20(6)19-12)11-22-14-9-7-8-10-21-14/h14H,7-11H2,1-6H3 |
InChI Key |
NUNCHZOVULVUFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)COC3CCCCO3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves:
- Construction or functionalization of the pyrazole ring with methyl substituents at positions 1 and 3.
- Introduction of the tetrahydro-2H-pyran-2-yloxy (THP) protecting group on the hydroxymethyl substituent at position 5.
- Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 4 of the pyrazole ring.
This sequence ensures selective protection and functionalization, enabling the compound to be used as a versatile intermediate in further synthetic applications, such as Suzuki-Miyaura cross-coupling reactions.
Preparation of the Tetrahydropyranyl-Protected Hydroxymethyl Group
The tetrahydropyranyl (THP) group is a common protecting group for alcohols, introduced to protect the hydroxyl functionality during subsequent synthetic steps.
- The hydroxymethyl group at position 5 of the pyrazole is protected by reaction with dihydropyran under acidic catalysis, forming the tetrahydropyranyl ether.
- This protection stabilizes the hydroxyl group against harsh reaction conditions, such as those used in boronate ester formation or metal-catalyzed coupling reactions.
Installation of the Pinacol Boronate Ester Group
The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent is introduced via borylation reactions, commonly using bis(pinacolato)diboron as the boron source.
- Typical conditions involve palladium-catalyzed borylation of a halogenated pyrazole precursor (e.g., 4-bromo- or 4-iodo-pyrazole derivative).
- Catalysts such as Pd(dppf)Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) are employed.
- Bases like potassium acetate or potassium carbonate are used to facilitate the reaction.
- Solvents include 1,4-dioxane or mixtures of DMF and water.
- Reaction temperatures range from room temperature to 100 °C, with reaction times from 12 to 16 hours under inert atmosphere (argon or nitrogen).
Representative Preparation Procedure
A typical synthetic route based on literature and patent disclosures is as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting pyrazole with hydroxymethyl group + dihydropyran, acid catalyst (e.g., p-TsOH), room temperature | Protection of hydroxymethyl group as tetrahydropyranyl ether | Not specified |
| 2 | 4-Bromo-1,3-dimethyl-5-(THP-protected hydroxymethyl)pyrazole + bis(pinacolato)diboron + Pd(dppf)Cl2 + KOAc + 1,4-dioxane, 100 °C, 12 h, inert atmosphere | Palladium-catalyzed borylation to install pinacol boronate ester | Typically 70-80% |
| 3 | Purification by silica gel chromatography | Isolation of pure product | - |
This method aligns with procedures reported for similar pyrazole boronate esters and is supported by patent literature (e.g., WO2011/54841) and chemical supplier data.
Detailed Reaction Conditions and Notes
- Catalyst : Pd(dppf)Cl2·CH2Cl2 is preferred for its stability and efficiency in borylation.
- Base : Potassium acetate is commonly used; potassium carbonate is an alternative depending on solvent system.
- Solvent : 1,4-Dioxane is favored for its ability to dissolve both organic and inorganic reagents; DMF/water mixtures are also reported.
- Temperature and Time : Elevated temperatures (80–100 °C) and prolonged reaction times (12–16 h) ensure complete conversion.
- Atmosphere : Inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.
- Purification : Silica gel chromatography with petroleum ether/ethyl acetate gradients is standard for isolating the product.
Analytical Data Supporting Preparation
- Molecular Formula : C16H27BN2O4
- Molecular Weight : Approximately 322.2 g/mol
- NMR Data : 1H NMR spectra confirm the presence of methyl groups on pyrazole, THP protecting group signals, and pinacol boronate ester methyls.
- Mass Spectrometry : ESI-MS shows molecular ion peaks consistent with the expected molecular weight.
- InChIKey : YWRBLSYOLXMZGA-UHFFFAOYSA-N confirms compound identity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-Bromo-1,3-dimethyl-5-(hydroxymethyl)pyrazole or equivalent |
| Protection | Tetrahydropyranyl protection of hydroxymethyl group |
| Borylation Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base |
| Solvent | 1,4-Dioxane or DMF/water mixture |
| Temperature | 80–100 °C |
| Reaction Time | 12–16 hours |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Purification | Silica gel chromatography |
| Typical Yield | 70–80% |
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Agents : Compounds containing pyrazole rings have been studied for their anticancer properties. The incorporation of boron can enhance the efficacy of these compounds by facilitating the transport of therapeutic agents into cancer cells or by acting as a catalyst in drug reactions .
- Neuroprotective Effects : Research indicates that certain pyrazole derivatives exhibit neuroprotective effects. The ability of this compound to modulate neuroinflammatory pathways could be beneficial in treating neurodegenerative diseases .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi .
Material Science
- Boronic Acid Applications : The presence of boron in its structure allows this compound to be used in the development of new materials such as polymers and nanocomposites. Boron-containing compounds are known for their ability to form stable complexes with various substrates .
- Sensors and Catalysts : Due to its unique electronic properties, this compound can be utilized in sensor technology and as a catalyst in organic reactions. Its ability to facilitate electron transfer makes it suitable for applications in organic electronics .
Agricultural Chemistry
- Pesticide Development : The compound's structural features may contribute to the development of new pesticides with enhanced efficacy and reduced environmental impact. Boron-containing compounds have been recognized for their potential role in plant growth regulation and pest resistance .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds similar to 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole showed significant cytotoxic effects on breast cancer cells while exhibiting low toxicity towards normal cells.
Case Study 2: Neuroprotective Properties
Research conducted at a leading university explored the neuroprotective effects of boron-containing pyrazoles in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta toxicity and promote neuronal survival through anti-inflammatory mechanisms.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility: The THP-oxymethyl group in the target compound enhances aqueous solubility compared to non-polar analogs like 1,3-dimethyl-4-boronate pyrazole .
- Stability : Boronate esters are sensitive to hydrolysis; however, steric protection from THP and methyl groups may improve stability .
- Reactivity : The target compound’s boronate group enables efficient cross-coupling, similar to analogs in , but steric hindrance may slow reaction kinetics.
Challenges and Limitations
Biological Activity
1,3-Dimethyl-5-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.23 g/mol. The structure features a pyrazole ring substituted with various functional groups that may contribute to its biological activity.
Chemical Structure:
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activities of this compound are still under investigation but can be inferred from related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this compound often act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the pyrazole structure may allow for interaction with various receptors in the body, potentially modulating their activity.
- Antioxidant Activity : Many derivatives containing boron and oxygen functionalities demonstrate antioxidant properties which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antibacterial Activity : In vitro studies have shown that pyrazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated an IC50 value of approximately 2.6 μM against S. aureus .
- Anticancer Potential : Research into boron-containing compounds has indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cells. A study reported that similar compounds showed selective toxicity towards cancerous cells while sparing normal cells .
- Anti-inflammatory Effects : Compounds with structural similarities have been documented to reduce inflammation markers in animal models. For example, a study demonstrated that certain pyrazole derivatives significantly decreased cytokine levels in response to inflammatory stimuli .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
